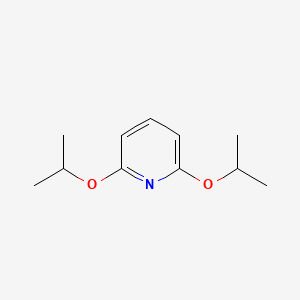

2,6-Bis(1-methylethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Bis(1-methylethoxy)pyridine is a chemical compound with the molecular formula C11H17NO2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

A novel one-pot biocatalytic process has been demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 31 bond(s) .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts. For instance, a series of RuII complexes stabilized with the pentapyridyl ligand Py5Me2 (Py5Me2 = 2,6-bis (1,1-bis (2-pyridyl)ethyl)pyridine) and with an axial X ligand (X = Cl−, H2O, N3−, MeCN) were prepared and characterized .科学的研究の応用

Supramolecular Chemistry

2,6-Bis(trimethyltin)pyridine, a derivative of 2,6-Bis(1-methylethoxy)pyridine, has been utilized in the synthesis of various pyridine-based ligands for applications in supramolecular chemistry. These ligands are used in Stille-type coupling procedures to prepare compounds like 2,2‘-bipyridines and terpyridine derivatives, which are significant in the field of supramolecular chemistry (Schubert & Eschbaumer, 1999).

Chemosensor Development

2,6-Bis(2-benzimidazolyl)pyridine, another derivative, acts as a chemosensor for fluoride ions. This ligand's binding with anionic guest species has been studied, showcasing its potential as a chemical shift and optical modification-based sensor for fluoride ion detection (Chetia & Iyer, 2008).

Polymer Synthesis

Novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride have been synthesized. These polyimides, containing pyridine moieties, exhibit excellent thermal stability, solubility in various solvents, and outstanding mechanical properties, making them suitable for various industrial applications (Wang et al., 2006).

Metal-Ion Mediated Complexation

Bis(pyridine-2,6-dione) dyes, related to this compound, have been used to prepare various metal-ion complexes. These complexes demonstrate diverse coordination modes and states, offering insights into metal-ligand interactions and potential applications in materials science (Zhao et al., 2018).

Organosiloxane Synthesis

2,6-Pyridinebis(1,1-diphenylethoxy)diphenylsilane, related to the core structure of this compound, has been synthesized and characterized, demonstrating applications in the field of organosiloxane chemistry. This compound exhibits intriguing chemical properties, including fluxional behavior, which could be relevant in materials chemistry (Gómez et al., 1999).

Catalysis

Various complexes involving derivatives of this compound have been explored for their catalytic properties in reactions like ethylene polymerization, cyclopropanation, and hydroboration. These studies highlight the ligand's versatility in forming active catalysts for important industrial chemical reactions (Hurtado et al., 2009), (Bianchini & Lee, 2000), (Obligacion & Chirik, 2013).

Luminescent Properties

Certain complexes of 2,6-bis(iminoalkyl)pyridine exhibit luminescent properties at room temperature, both in solution and solid state. This property is significant for potential applications in materials science, particularly in the development of luminescent materials and sensors (Fan et al., 2004).

作用機序

Target of Action

It is known to be used in the synthesis of ruii complexes , suggesting that it may interact with metal ions or other components in these complexes.

Mode of Action

It is known to be involved in the stabilization of ruii complexes . The compound may interact with its targets through coordination bonds, contributing to the stability of the complexes.

Result of Action

Its role in the synthesis of ruii complexes suggests that it may contribute to the formation and stability of these complexes .

Action Environment

The action of 2,6-Bis(1-methylethoxy)pyridine may be influenced by various environmental factors. For instance, the synthesis of RuII complexes involves non-aqueous solutions , suggesting that the compound’s action may be affected by the solvent used. Additionally, the stability of the resulting complexes may be influenced by factors such as temperature and pH.

Safety and Hazards

将来の方向性

The future directions in the study and application of 2,6-Bis(1-methylethoxy)pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The use of biocatalytic processes for its synthesis, for instance, offers promising avenues for more sustainable and efficient production .

特性

IUPAC Name |

2,6-di(propan-2-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)13-10-6-5-7-11(12-10)14-9(3)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYBCXNBIFYFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

aminophenylboronic acid](/img/structure/B6324571.png)